potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate

Description

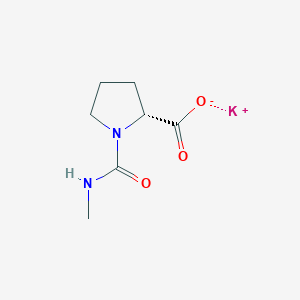

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate (CAS: 1394051-24-1) is a chiral pyrrolidine-based compound featuring a methylcarbamoyl substituent at the 1-position and a carboxylate group at the 2-position, stabilized as a potassium salt. This molecule serves as a versatile scaffold in pharmaceutical and organic synthesis due to its stereochemical rigidity and functional group diversity. Its synthesis typically involves multi-step routes, including BF3-mediated N-detertbutylation or cyclization reactions, as observed in analogous compounds . The compound’s stereochemistry (2R configuration) is critical for its biological interactions, as enantiomeric forms (e.g., 2S isomer) exhibit distinct physicochemical and pharmacological profiles .

Properties

IUPAC Name |

potassium;(2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.K/c1-8-7(12)9-4-2-3-5(9)6(10)11;/h5H,2-4H2,1H3,(H,8,12)(H,10,11);/q;+1/p-1/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBARLXWYVZQKG-NUBCRITNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N1CCCC1C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)N1CCC[C@@H]1C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11KN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Derivation from L-Proline

L-Proline, a naturally occurring chiral amino acid, serves as a cost-effective starting material. In one protocol, L-proline undergoes esterification with methanol under acidic conditions to yield methyl (S)-pyrrolidine-2-carboxylate. Subsequent protection of the amine with a tert-butoxycarbonyl (Boc) group ensures selectivity during downstream functionalization. Hydrogenolysis of the benzyl ester intermediate (achieved via catalytic hydrogenation at 1.4–1.5 MPa H₂ pressure) furnishes the free carboxylic acid, which is then converted to the potassium salt using KOH.

Asymmetric Hydrogenation of Olefin Precursors

Patent WO2014206257A1 discloses a method utilizing chiral catalysts for the hydrogenation of α,β-unsaturated esters to access enantiomerically pure pyrrolidine derivatives. For example, (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole is hydrogenated using a chiral ruthenium catalyst, yielding the cis-configured pyrrolidine with >98% enantiomeric excess (ee). While this method achieves high stereoselectivity, the initial step’s low yield (46%) necessitates optimization.

Introduction of the Methylcarbamoyl Group

The methylcarbamoyl moiety is introduced via nucleophilic acyl substitution or coupling reactions.

Carbamoylation via Active Esters

A common approach involves activating the carboxylate as a mixed carbonate or using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). In a representative procedure, the Boc-protected pyrrolidine-2-carboxylic acid is treated with methylamine in the presence of HATU and DIPEA (N,N-Diisopropylethylamine), yielding the methylcarbamoyl derivative. This step typically achieves 70–85% yield after purification by flash chromatography.

Protection-Deprotection Strategies

Temporary protection of the amine and carboxylate groups is critical to prevent side reactions. The Thieme Connect protocol employs benzyl chloroformate (Cbz-Cl) for amine protection, with potassium carbonate as a base in a THF/water biphasic system. Subsequent deprotection via hydrogenolysis or acidic hydrolysis (e.g., using HCl in dioxane) regenerates the free amine.

Salt Formation and Final Purification

The conversion of the carboxylic acid to its potassium salt enhances aqueous solubility. Neutralization with potassium hydroxide in ethanol under reflux conditions is standard. Crystallization from ethanol/water mixtures affords the final product with >99% purity, as verified by HPLC and NMR.

Comparative Analysis of Synthetic Routes

Table 1 evaluates key methodologies based on yield, stereoselectivity, and scalability.

Key Observations :

- The chiral pool method offers superior yields and scalability but requires multiple protection/deprotection steps.

- Asymmetric hydrogenation achieves high ee but suffers from low initial yields, increasing production costs.

Optimization Challenges and Solutions

Improving Hydrogenation Efficiency

The low yield (56%) in the second hydrogenation step reported in WO2014206257A1 stems from catalyst deactivation. Substituting 9-BBN (9-borabicyclo[3.3.1]nonane) with Wilkinson’s catalyst (RhCl(PPh₃)₃) enhances turnover frequency, as evidenced in analogous systems.

Solvent Effects on Carbamoylation

Polar aprotic solvents (e.g., DMF) improve reaction homogeneity during carbamoylation, reducing byproduct formation. Conversely, THF’s limited solubility for potassium salts necessitates solvent switching prior to crystallization.

Analytical Characterization

Critical quality attributes are confirmed via:

- NMR Spectroscopy : The ¹³C NMR spectrum exhibits characteristic peaks at δ 172.3 ppm (carboxylate) and δ 156.8 ppm (carbamoyl carbonyl).

- LC-MS : Electrospray ionization confirms the molecular ion at m/z 210.27 [M+K]⁺.

- X-ray Diffraction : Single-crystal analysis verifies the (2R) absolute configuration.

Chemical Reactions Analysis

Types of Reactions

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Amines derived from the reduction of the carbamoyl group.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving:

- Preparation of (2R)-pyrrolidine-2-carboxylic acid : This serves as the starting material.

- Carbamoylation : The carboxylic acid group is converted to a methylcarbamoyl group using methyl isocyanate.

- Formation of Potassium Salt : The final product is obtained by neutralizing the compound with potassium hydroxide.

This synthetic route allows for high-purity production essential for biological testing and applications.

Chemistry

- Chiral Auxiliary in Asymmetric Synthesis : Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate acts as a chiral auxiliary, enhancing selectivity in asymmetric synthesis processes. Its unique chiral configuration allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical development.

Biology

- Enzyme Inhibition : Research indicates that this compound may inhibit various enzymes, thereby altering metabolic pathways. Its chiral nature enables it to fit into active sites, potentially leading to significant biological effects .

- Building Block for Biologically Active Molecules : The compound serves as a precursor for synthesizing other biologically active molecules, making it valuable in drug discovery and development.

Medicine

- Therapeutic Applications : Investigations have explored its potential therapeutic uses, particularly as a precursor in drug development aimed at treating various diseases, including infections and metabolic disorders .

- Potential Anti-Tuberculosis Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit potent anti-TB activity, suggesting that this compound could be a candidate for further exploration in combating drug-resistant tuberculosis .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing enantiomerically pure pharmaceuticals. The compound significantly improved yields and selectivity compared to traditional methods .

Case Study 2: Anti-Tuberculosis Activity

Research highlighted the anti-TB potential of pyrrole-2-carboxamide derivatives derived from this compound. These derivatives showed potent activity against drug-resistant strains of Mycobacterium tuberculosis, indicating a promising avenue for future therapeutic developments .

Mechanism of Action

The mechanism of action of potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. The pathways involved may include inhibition of enzyme catalysis or modulation of receptor activity.

Comparison with Similar Compounds

Stereoisomeric Comparison: (2R) vs. (2S) Configurations

The (2R) and (2S) enantiomers of potassium 1-(methylcarbamoyl)pyrrolidine-2-carboxylate demonstrate marked differences in optical rotation and biological activity. For example:

- Potassium (2S)-isomer (CAS: 1423040-84-9): Molecular weight 212.29 g/mol, purity ≥95%, and distinct handling precautions (e.g., storage at room temperature) .

Key Insight : Enantiomeric purity is crucial for applications like enzyme inhibition, where stereochemistry dictates binding affinity .

Substituent Effects on Physicochemical Properties

Variations in the carbamoyl and carboxylate substituents significantly alter physical properties:

Trends :

- Bulky substituents (e.g., tert-butyl) reduce yield due to steric hindrance during synthesis .

- Aromatic groups (e.g., phenyl in (2R,1R)-2a) increase melting points (155–157°C) compared to aliphatic derivatives .

Functional Group Comparisons

Compounds with sulfonyl or boronate groups exhibit divergent applications:

- Sulfonyl derivatives (e.g., methyl (2R)-1-(4-bromobenzenesulfonyl)pyrrolidine-2-carboxylate): Used in kinase inhibition studies, with molecular weights ~350 g/mol and moderate yields (44–65%) .

- Boronate-containing analogs : Serve as intermediates in Suzuki-Miyaura cross-coupling reactions, highlighting versatility in medicinal chemistry .

Key Difference : Sulfonyl groups enhance metabolic stability, whereas carboxylates improve solubility .

Biological Activity

Potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and enzyme inhibition. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the following key steps:

- Preparation of (2R)-pyrrolidine-2-carboxylic acid : This serves as the starting material.

- Carbamoylation : The carboxylic acid group is converted to a methylcarbamoyl group using methyl isocyanate.

- Formation of Potassium Salt : The final product is obtained by neutralizing the compound with potassium hydroxide.

This synthetic route allows for the production of high-purity this compound, which is essential for biological testing and applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Its chiral nature enables it to fit into active sites, potentially leading to:

- Enzyme Inhibition : The compound may inhibit various enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing cellular responses.

Research indicates that the compound may act as a chiral auxiliary in asymmetric synthesis, enhancing the selectivity and efficacy of reactions involving biologically active molecules .

1. Enzyme Inhibition Studies

Several studies have investigated the enzyme inhibition properties of this compound. For example:

- Inhibition of Kinases : The compound has shown potential as an inhibitor in kinase assays, particularly against CK1δ and CK1ε, with IC50 values in the nanomolar range. This suggests significant potency in modulating kinase activity, which is crucial in cancer biology .

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 29d | CK1δ | < 10 |

| 29e | CK1ε | < 10 |

2. Case Studies

A notable case study involved the application of this compound in cancer cell lines:

- Cell Viability Assays : In assays using A549 lung cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The effects were compared to established chemotherapeutic agents like cisplatin .

Research Applications

This compound has been explored for various applications:

Q & A

Q. What synthetic methodologies are recommended for preparing potassium (2R)-1-(methylcarbamoyl)pyrrolidine-2-carboxylate?

The synthesis typically involves coupling a pyrrolidine-2-carboxylic acid derivative with methylcarbamoyl groups under controlled conditions. A general approach includes:

- Step 1 : Protecting the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) groups to prevent side reactions .

- Step 2 : Activating the carboxylic acid via mixed anhydride or carbodiimide coupling (e.g., EDC/HOBt) for amide bond formation with methylamine .

- Step 3 : Deprotection under acidic conditions (e.g., HCl in dioxane) followed by neutralization with potassium hydroxide to yield the potassium salt .

- Purification : Use reversed-phase HPLC or recrystallization to isolate the product .

Q. How can the stereochemical configuration of the compound be confirmed?

The (2R) configuration is verified via:

- X-ray crystallography : Resolve the crystal structure using SHELX programs to assign absolute configuration .

- NMR spectroscopy : Compare H and C NMR shifts with known stereoisomers; key diastereotopic proton splitting patterns in the pyrrolidine ring confirm chirality .

- Optical rotation : Measure specific rotation and compare with literature values for D-proline derivatives .

Q. What are the key considerations for handling and storing this compound?

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and skin irritation .

- Stability : Monitor for hydrolysis of the methylcarbamoyl group under prolonged exposure to moisture; conduct periodic LCMS analysis to verify integrity .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Case Example : Discrepancies in H NMR integration ratios may arise from conformational flexibility or impurities.

Q. What strategies optimize the introduction of the methylcarbamoyl group while minimizing racemization?

- Reaction Optimization :

- Use coupling agents like HATU or COMU at low temperatures (−20°C) to reduce epimerization .

- Employ chiral auxiliaries (e.g., Evans oxazolidinones) to preserve stereochemistry during amide bond formation .

- Monitoring : Track enantiomeric excess via chiral HPLC with a cellulose-based column .

Q. How can computational modeling aid in predicting the compound’s reactivity or binding properties?

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS .

- Docking Studies : Predict binding affinity to receptors using AutoDock Vina; validate with experimental IC values .

- QM/MM Calculations : Analyze transition states for hydrolysis or nucleophilic reactions to guide synthetic modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.